N-三氟乙酰丙氨酰氯

描述

N-Trifluoroacetylprolyl chloride is a compound used in chemical synthesis . It is often used as a chiral derivatization reagent in the chiral separation of psychoactive, cathinone- and amphetamine-related drugs .

Synthesis Analysis

N-Trifluoroacetylprolyl chloride has been used in the separation of chiral isomers of amphetamine and methamphetamine. The compound reacts quantitatively with AMP and MeAMP to form a structure with two chiral centers, a diastereomer .Chemical Reactions Analysis

N-Trifluoroacetylprolyl chloride is involved in nucleophilic aromatic substitutions . Structural effects influence its reactivity .Physical And Chemical Properties Analysis

N-Trifluoroacetylprolyl chloride has a molecular weight of 229.58 g/mol . It does not have any hydrogen bond donors .科学研究应用

分析和结构表征

N-三氟乙酰丙氨酰氯已被用于有机官能团的表征,特别是在氟-19核磁共振(NMR)光谱领域。它作为分析试剂用于表征醇类、酚类、硫醇和一、二级胺。三氟乙酰衍生物的存在极大地有助于通过NMR鉴定这些化合物,为了解它们的结构和化学性质提供了见解(Sleevi, Glass & Dorn, 1979)。

化合物合成

该化合物被用于合成各种化学实体。例如,它已被用于合成N-芳基-2,2,2-三氟乙酰亚胺基哌嗪基喹啉衍生物,展示了它在生产具有潜在抗菌活性化合物方面的实用性(Darehkordi et al., 2011)。此外,它在三组分一锅法合成三氟甲基吡咯烷中发挥了关键作用,突显了它在有机合成中的多功能性(Rahmani & Darehkordi, 2017)。

光亲和标记

N-三氟乙酰丙氨酰氯已在光亲和标记领域得到探索。它在标记酶方面起着重要作用,并在光解过程中几乎没有重排,使其成为生物研究中研究蛋白质-配体相互作用和酶机制的宝贵工具(Chowdhry, Vaughan & Westheimer, 1976)。

有机合成中的催化剂

它还被应用为有机合成中的催化剂。例如,它用于制备双香豆素,这在制药和农药中具有重要意义。作为催化剂的作用展示了它在促进复杂化学反应中的有效性(Zare & Lotfifar, 2021)。

肽偶联反应

N-三氟乙酰丙氨酰氯在肽偶联反应中具有重要意义,能够生成高纯度并保持立体化学完整性的N-三氟乙酰保护氨基酸氯化物。这种应用在肽合成中至关重要,对药物开发和生物化学具有广泛影响(Jass et al., 2003)。

安全和危害

未来方向

While the specific future directions for N-Trifluoroacetylprolyl chloride are not explicitly mentioned in the search results, therapeutic peptides are a unique class of pharmaceutical agents that have made great progress in the last decade . The development of peptide drugs has become one of the hottest topics in pharmaceutical research .

作用机制

Target of Action

It is known that n-trifluoroacetylprolyl chloride is used as a chiral derivatization reagent , suggesting that its targets could be a wide range of compounds that require stereochemical analysis.

Mode of Action

N-Trifluoroacetylprolyl chloride interacts with its targets by acting as a derivatizing agent . It attaches to the target molecule and modifies its chemical structure, which can then be analyzed using techniques like gas chromatography-mass spectrometry . The exact nature of these interactions and the resulting changes would depend on the specific target molecule.

Result of Action

The molecular and cellular effects of N-Trifluoroacetylprolyl chloride’s action are primarily related to its role as a derivatizing agent . It enables the stereochemical analysis of target compounds, which can provide valuable information about their structure and function.

属性

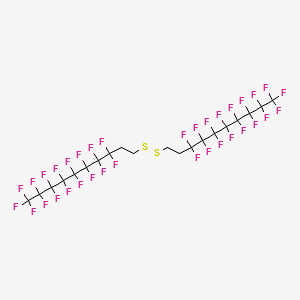

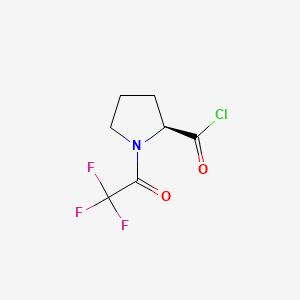

IUPAC Name |

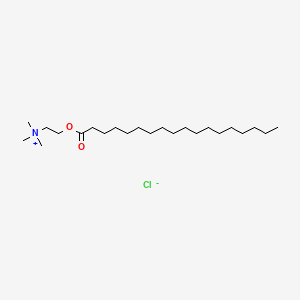

(2S)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClF3NO2/c8-5(13)4-2-1-3-12(4)6(14)7(9,10)11/h4H,1-3H2/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOYJPPISCCYDH-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)C(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190186 | |

| Record name | 1-(Trifluoroacetyl)-L-prolyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Trifluoroacetylprolyl chloride | |

CAS RN |

36724-68-2 | |

| Record name | N-Trifluoroacetylprolyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036724682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Trifluoroacetyl)-L-prolyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-N-(Trifluoroacetyl)prolyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is N-Trifluoroacetylprolyl chloride useful in analyzing methamphetamine presence in urine samples?

A: Routine drug tests for methamphetamine can sometimes yield inconclusive results, especially when the methamphetamine originates from sources other than illicit drugs. [] N-Trifluoroacetylprolyl chloride helps resolve this issue by enabling the separation and identification of methamphetamine enantiomers. [, ] This is crucial because the ratio of these enantiomers can differentiate between methamphetamine ingestion from sources like Vicks Inhaler and the illicit drug. []

Q2: Can you explain how N-Trifluoroacetylprolyl chloride helps differentiate the source of methamphetamine?

A: N-Trifluoroacetylprolyl chloride is a chiral derivatizing agent. This means it reacts differently with the two enantiomers (mirror-image molecules) of methamphetamine. This difference allows researchers to separate the enantiomers during Gas Chromatography analysis and determine their ratio in the urine sample. [, ] The research shows a distinct ratio between l-methamphetamine and l-amphetamine for individuals taking the drug Selegiline compared to those ingesting pure l-methamphetamine. []

Q3: The research mentions Famprofazone; what is its relation to N-Trifluoroacetylprolyl chloride in this context?

A: Similar to the Selegiline case, Famprofazone metabolism also produces methamphetamine as a byproduct. [] N-Trifluoroacetylprolyl chloride, again, plays a critical role in quantifying the specific enantiomers of methamphetamine excreted in the urine after Famprofazone administration. The study highlighted the dominance of (-)-methamphetamine isomer over the (+)-isomer in the excretion profile. [] This detailed analysis would not be possible without the use of N-Trifluoroacetylprolyl chloride.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。